molecular formula C16H20FNOS B2459565 2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704520-18-2

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2459565
CAS No.: 1704520-18-2
M. Wt: 293.4
InChI Key: XJBAYKWAGXTZGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiazepane ring

Mechanism of Action

Target of Action

The primary target of this compound is the P2Y12 receptor , a G-protein-coupled receptor found on the surface of platelet cells . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

The compound interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .

Biochemical Pathways

The compound affects the platelet aggregation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein coupled receptor signaling pathway that leads to platelet aggregation . The downstream effect is a reduction in blood clot formation.

Pharmacokinetics

The biotransformation of the compound involves rapid deesterification followed by cytochrome P450 (P450)-mediated formation of the active metabolite . The human lymphoblast-expressed enzymes capable of forming the active metabolite, in rank order of rates, were CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . The compound is less dependent on the CYP enzymes for its conversion to active metabolite .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in platelet aggregation, which can prevent the formation of blood clots . This makes it potentially useful in the treatment of conditions where blood clot formation is a risk, such as in certain cardiovascular diseases .

Action Environment

Long-term exposure to air and moisture may cause certain degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from simpler precursor molecules. One common method involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thiazepane derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to its specific structural features, such as the combination of a cyclopropyl group, a fluorophenyl group, and a thiazepane ring. These features may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBAYKWAGXTZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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